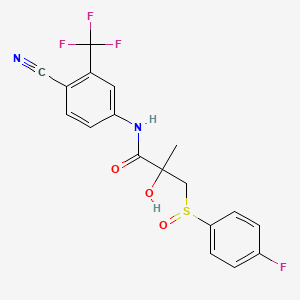
ビカルタミドスルホキシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicalutamide Sulfoxide is a derivative of Bicalutamide, a non-steroidal antiandrogen used primarily in the treatment of prostate cancer. This compound is known for its role as an androgen receptor antagonist, which helps in inhibiting the growth of cancer cells by blocking the action of androgens .
科学的研究の応用
Bicalutamide Sulfoxide has several scientific research applications, including:
Chemistry: Used as a model compound for studying sulfoxide chemistry and its reactivity.
Biology: Investigated for its role in modulating androgen receptor activity and its potential effects on cellular processes.
Medicine: Primarily used in the development of antiandrogen therapies for prostate cancer. .
作用機序
Target of Action
Bicalutamide Sulfoxide primarily targets the androgen receptors . These receptors play a crucial role in the regulation of male sexual characteristics and are also involved in the growth of both normal and malignant prostatic tissue .
Mode of Action
Bicalutamide Sulfoxide, being a nonsteroidal anti-androgen, competes with androgens (testosterone and dihydrotestosterone) for binding to the androgen receptors . By binding to these receptors, it blocks the action of androgens of adrenal and testicular origin, which are known to stimulate the growth of normal and malignant prostatic tissue .
Biochemical Pathways
The primary biochemical pathway affected by Bicalutamide Sulfoxide is the androgen signaling pathway. By inhibiting the androgen receptor, Bicalutamide Sulfoxide prevents the activation of this pathway, thereby inhibiting the growth of prostate cancer cells . Additionally, research suggests that the ERα-NRF2 signaling pathway may be linked to bicalutamide resistance in prostate cancer .
Pharmacokinetics
Bicalutamide Sulfoxide is well-absorbed, and its absorption is unaffected by food . It has a long plasma elimination half-life (1 week) and accumulates about 10-fold in plasma during daily administration . Bicalutamide Sulfoxide is metabolized extensively in the liver, primarily via cytochrome P450 (CYP) for the ®-enantiomer, but glucuronidation is the predominant metabolic route for the (S)-enantiomer . The metabolites are excreted almost equally in urine and feces .
Result of Action
The primary result of Bicalutamide Sulfoxide’s action is the inhibition of the growth of prostate cancer cells. By blocking the action of androgens, it prevents the stimulation of cell growth in prostate cancer . This leads to a decrease in the size of the prostate tumor and a reduction in the symptoms associated with prostate cancer.
Action Environment
The action of Bicalutamide Sulfoxide can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and hence its efficacy. Also, the drug’s action can be slower in subjects with severe hepatic impairment . Furthermore, the drug’s efficacy can be influenced by the patient’s hormonal environment, such as the levels of circulating androgens.
生化学分析
Biochemical Properties
Bicalutamide Sulfoxide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to androgen receptors, inhibiting their activity. This interaction prevents the activation of androgen-responsive genes, which are crucial for the growth and proliferation of prostate cancer cells . Additionally, Bicalutamide Sulfoxide interacts with cytochrome P450 enzymes, particularly CYP3A4, which is involved in its metabolism .
Cellular Effects
Bicalutamide Sulfoxide affects various types of cells, particularly prostate cancer cells. It inhibits cell proliferation by blocking androgen receptor signaling pathways. This inhibition leads to a decrease in the expression of genes involved in cell cycle progression and survival . Furthermore, Bicalutamide Sulfoxide influences cellular metabolism by altering the levels of key metabolic enzymes and metabolites .
Molecular Mechanism
At the molecular level, Bicalutamide Sulfoxide exerts its effects by binding to androgen receptors, preventing the binding of androgens such as testosterone and dihydrotestosterone. This competitive inhibition blocks the activation of androgen receptors, leading to a decrease in the transcription of androgen-responsive genes . Additionally, Bicalutamide Sulfoxide may inhibit the activity of other enzymes involved in androgen metabolism, further reducing androgen signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bicalutamide Sulfoxide change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that Bicalutamide Sulfoxide can lead to sustained inhibition of androgen receptor signaling, resulting in prolonged suppression of prostate cancer cell growth .
Dosage Effects in Animal Models
The effects of Bicalutamide Sulfoxide vary with different dosages in animal models. At lower doses, the compound effectively inhibits androgen receptor activity without causing significant toxicity . At higher doses, Bicalutamide Sulfoxide can lead to adverse effects, including liver toxicity and alterations in hormone levels . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
Bicalutamide Sulfoxide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, through hydroxylation and glucuronidation . These metabolic processes lead to the formation of inactive metabolites, which are excreted in urine and feces. The compound’s metabolism can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, Bicalutamide Sulfoxide is transported and distributed through various mechanisms. It is poorly soluble in aqueous solutions but has higher solubility in lipophilic environments, such as cell membranes . This property facilitates its distribution to target tissues, including the prostate. Bicalutamide Sulfoxide interacts with transport proteins and binding proteins, which influence its localization and accumulation within cells .
Subcellular Localization
Bicalutamide Sulfoxide is primarily localized in the cytoplasm and nucleus of cells. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . In the nucleus, Bicalutamide Sulfoxide binds to androgen receptors, inhibiting their activity and preventing the transcription of androgen-responsive genes . This localization is crucial for its antiandrogenic effects.
準備方法
Synthetic Routes and Reaction Conditions: Bicalutamide Sulfoxide can be synthesized through the oxidation of Bicalutamide. One common method involves the use of potassium permanganate in the presence of water or a mixture of water and a water-miscible solvent . Another approach utilizes visible-light-mediated synthesis, where a photocatalytic redox process is employed to achieve regioselective hydroxysulfonylation of acrylamides .
Industrial Production Methods: The industrial production of Bicalutamide Sulfoxide typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced oxidation techniques and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Bicalutamide Sulfoxide undergoes various chemical reactions, including:
Reduction: Potential reduction back to Bicalutamide under specific conditions.
Substitution: Possible substitution reactions involving the sulfoxide group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, m-chloroperbenzoic acid.
Solvents: Water, methanol, methylene chloride.
Conditions: Room temperature to elevated temperatures depending on the desired reaction
Major Products:
Oxidation: Bicalutamide Sulfoxide.
Reduction: Bicalutamide.
類似化合物との比較
Bicalutamide: The parent compound, used widely in prostate cancer treatment.
Enzalutamide: Another non-steroidal antiandrogen with a similar mechanism of action but different pharmacokinetic properties.
Flutamide: An older antiandrogen with a different chemical structure but similar therapeutic use.
Uniqueness: Bicalutamide Sulfoxide is unique due to its sulfoxide group, which imparts distinct chemical and biological properties. This modification can enhance its stability, solubility, and potentially its efficacy compared to its parent compound, Bicalutamide .
特性
CAS番号 |
945419-64-7 |
|---|---|
分子式 |
C18H14F4N2O3S |
分子量 |
414.4 g/mol |
IUPAC名 |
(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(R)-(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C18H14F4N2O3S/c1-17(26,10-28(27)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-,28+/m0/s1 |
InChIキー |
MHWPKBKCPXTKJS-YMGMXPECSA-N |
SMILES |
CC(CS(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
異性体SMILES |
C[C@](C[S@@](=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
正規SMILES |
CC(CS(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
同義語 |
USP Bicalutamide Related Compound A; (N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methyl-propanamide); |
製品の起源 |
United States |
Q1: What is the significance of bicalutamide sulfoxide in the synthesis of bicalutamide?
A1: Bicalutamide sulfoxide serves as a crucial intermediate in a novel two-step synthesis method for bicalutamide []. This method, as described in the research, boasts several advantages, including high yield and purity of the final product.
Q2: Can you elaborate on the synthetic process using bicalutamide sulfoxide and its advantages?
A2: The synthesis begins with N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide and 4-fluorothiophenol reacting in an organic solvent under an air or oxygen atmosphere to produce bicalutamide sulfoxide []. An oxidizing agent is then introduced to convert the intermediate, bicalutamide sulfoxide, into the final product, bicalutamide. This method is favored for its simplicity, cost-effectiveness due to readily available reagents, and reduced environmental impact [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


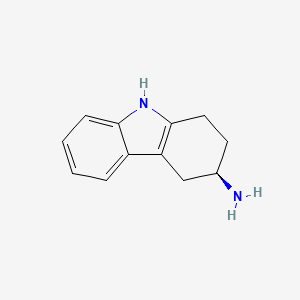


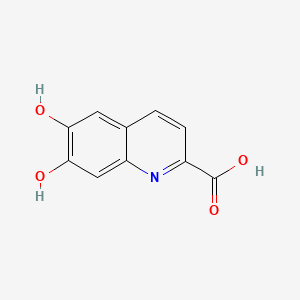
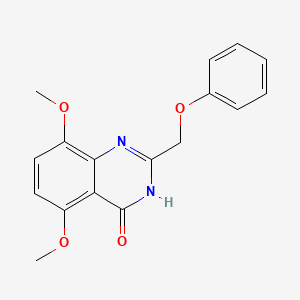

dimethylsilane](/img/structure/B569581.png)
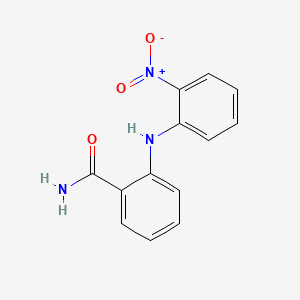

![1,5-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B569587.png)

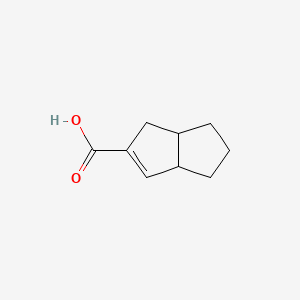
![3-[(E)-but-2-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B569590.png)

